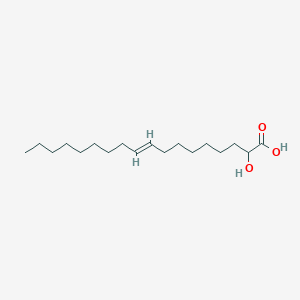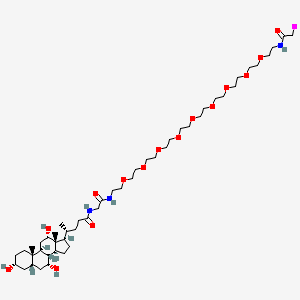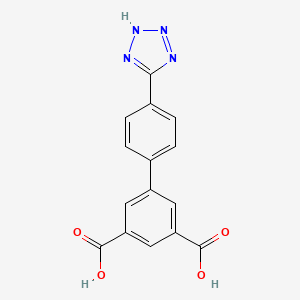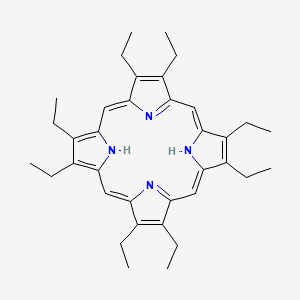
2-Hydroxyoleic acid;2-OHOA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Hydroxyoleic acid is synthesized through a series of chemical reactions involving oleic acid. The synthetic route typically includes the hydroxylation of oleic acid to introduce a hydroxyl group at the second carbon position. This process involves the use of reagents such as LDA (lithium diisopropylamide) and DMPU (N,N’-dimethylpropyleneurea) under controlled temperature conditions .
Industrial Production Methods: Industrial production of 2-Hydroxyoleic acid involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes the use of advanced chemical reactors and purification techniques to ensure the compound meets pharmaceutical-grade standards .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxyoleic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) are employed.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride (SOCl₂) and subsequent nucleophilic substitution
Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives of 2-Hydroxyoleic acid, which are studied for their enhanced biological activities .
Aplicaciones Científicas De Investigación
2-Hydroxyoleic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipid behavior and membrane interactions.
Biology: Investigated for its role in cell membrane modulation and signaling pathways.
Medicine: Explored as an anticancer agent due to its ability to induce autophagic cell death and reduce tumor growth in various cancer models, including glioblastoma, prostate, leukemia, breast, and colon cancer
Mecanismo De Acción
2-Hydroxyoleic acid exerts its effects by activating sphingomyelin synthase, leading to significant changes in the lipid composition and structure of cell membranes. This activation results in the translocation of Ras to the cytoplasm and inactivation of Ras/MAPK, PI3K/Akt, and PKC/cyclin/CDK signaling pathways. These changes induce cell cycle arrest, cell differentiation, and programmed cell death in cancer cells .
Comparación Con Compuestos Similares
Oleic Acid: The non-hydroxylated analogue of 2-Hydroxyoleic acid, commonly found in olive oil.
Linoleic Acid: Another fatty acid with similar structural properties but different biological activities.
Palmitoleic Acid: A monounsaturated fatty acid with a similar carbon chain length but lacking the hydroxyl group
Uniqueness: 2-Hydroxyoleic acid is unique due to its hydroxyl group at the second carbon position, which prevents rapid degradation through β-oxidation, consequently increasing its half-life compared to its non-hydroxylated analogue, oleic acid. This structural modification enhances its therapeutic potential and specificity in targeting cancer cell membranes .
Propiedades
Fórmula molecular |
C18H34O3 |
|---|---|
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
(E)-2-hydroxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h9-10,17,19H,2-8,11-16H2,1H3,(H,20,21)/b10-9+ |
Clave InChI |
JBSOOFITVPOOSY-MDZDMXLPSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCC(C(=O)O)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B11929140.png)


![4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B11929148.png)

![1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone](/img/structure/B11929159.png)

![(2S)-2-[[(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-[(4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]-[(2S)-2-amino-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)-6-oxo-6-(1,2,3,4-tetrahydroisoquinolin-3-yl)hexanoic acid](/img/structure/B11929170.png)
![1,1,2,2-Tetrakis(4'-nitro-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B11929179.png)





